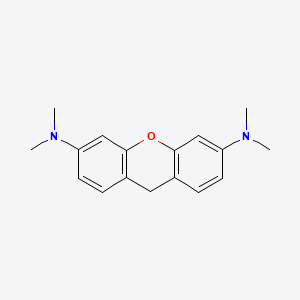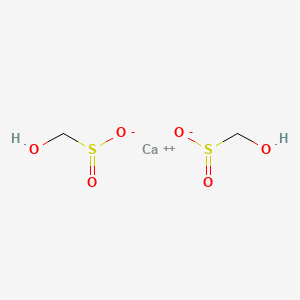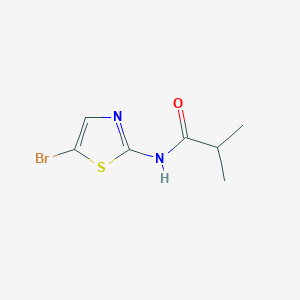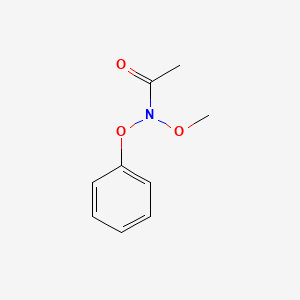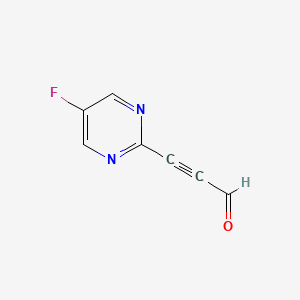
1,2-Diethyl-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by its structure, which includes a cyclohexane ring substituted with two ethyl groups and one methyl group. It is typically found as a colorless liquid and is known for its chemical stability and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the reaction of cyclohexane with ethanol in the presence of a catalyst. The process involves heating cyclohexane and ethanol together, which leads to the formation of the desired product. The reaction conditions typically include elevated temperatures and the use of a suitable catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexane and ethanol into a reactor, where they are subjected to the necessary reaction conditions. The product is then separated and purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,2-Diethyl-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its chemical stability and low volatility.
Biology: The compound can be used in studies involving lipid membranes and other hydrophobic environments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of paints, coatings, and adhesives as a solvent.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve hydrophobic substances, facilitating their interaction with other molecules. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and enhances reaction rates. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,2-Diethylcyclohexane
- 1,1-Diethylcyclohexane
Comparison
1,2-Diethyl-1-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. Compared to 1,2-Dimethylcyclohexane, it has larger substituents, which can influence its physical properties and reactivity. The presence of both ethyl and methyl groups provides a balance between steric hindrance and chemical reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
61141-79-5 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
InChI Key |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


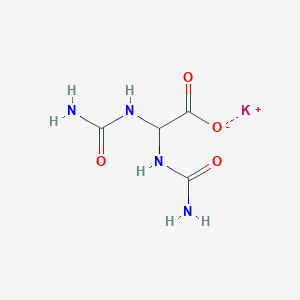
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
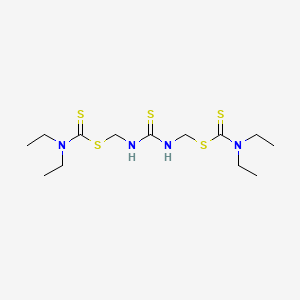

![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)


